molecular formula C14H14OS2 B14378394 3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol CAS No. 90033-56-0

3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol

Cat. No.: B14378394
CAS No.: 90033-56-0
M. Wt: 262.4 g/mol
InChI Key: NZSDWJNKOSPJTD-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group at the 4-position can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.

    Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or tetrahydrofuran.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Biphenyl derivatives without methylsulfanyl groups.

    Substitution: Ethers, esters.

Scientific Research Applications

3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The methylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to biological targets. The hydroxyl group at the 4-position can also form hydrogen bonds, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol is unique due to its biphenyl scaffold combined with methylsulfanyl and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90033-56-0

Molecular Formula

C14H14OS2

Molecular Weight

262.4 g/mol

IUPAC Name

2,6-bis(methylsulfanyl)-4-phenylphenol

InChI

InChI=1S/C14H14OS2/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3

InChI Key

NZSDWJNKOSPJTD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1O)SC)C2=CC=CC=C2

Origin of Product

United States

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